molecular formula C10H19NO2 B11905894 (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Cat. No.: B11905894
M. Wt: 185.26 g/mol
InChI Key: VOQKGEJCMAIUOB-VIFPVBQESA-N
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Description

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid typically involves the construction of the pyrrolidine ring followed by the introduction of the side chains. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis can be employed, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrolidine ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance efficiency and yield. This method allows for rapid heating and precise control of reaction conditions, leading to higher purity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halides, which can then be substituted with other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications due to its biological activity, including as an analgesic or anti-inflammatory agent.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is unique due to its specific chiral center and the presence of the pyrrolidine ring, which provides distinct stereochemistry and biological activity. This uniqueness makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2S)-4-methyl-2-pyrrolidin-1-ylpentanoic acid

InChI

InChI=1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

VOQKGEJCMAIUOB-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1CCCC1

Canonical SMILES

CC(C)CC(C(=O)O)N1CCCC1

Origin of Product

United States

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